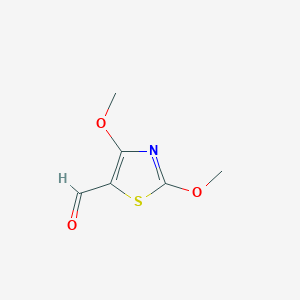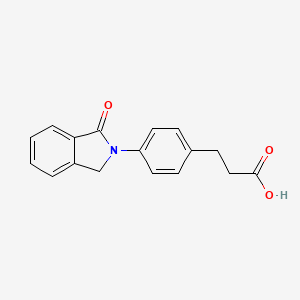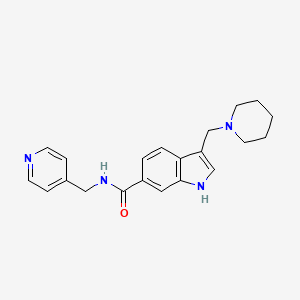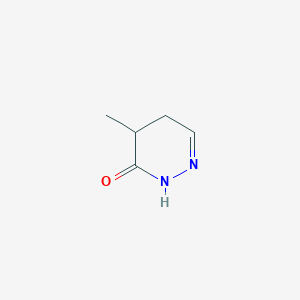
4-Methyl-4,5-dihydropyridazin-3(2H)-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
A study by Sharma et al. (2013) discusses the efficient synthesis of derivatives of 4-Methyl-4,5-dihydropyridazin-3(2H)-one and their evaluation for anticonvulsant and muscle relaxant activities. Some compounds demonstrated significant anticonvulsant activity in various models compared to standard drugs like phenytoin and diazepam (Sharma et al., 2013).
Crystal Structures and Surface Analysis
Dadou et al. (2019) explored the crystal structures and Hirshfeld surface analyses of derivatives of this compound. This study provides insights into the molecular interactions and structural properties of these compounds (Dadou et al., 2019).
Vibrational Spectroscopy and Thermal Studies
Daoui et al. (2021) synthesized a novel derivative and characterized it using various techniques including vibrational spectroscopy and thermal analysis. This research contributes to understanding the physical and chemical properties of the compound (Daoui et al., 2021).
Antimycobacterial Activities
In a study by Tan et al. (2012), new derivatives of this compound were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. This highlights the potential medicinal application of these compounds (Tan et al., 2012).
Anticonvulsant and Antitubercular Activity
Asif et al. (2013) investigated the anticonvulsant and antitubercular activities of methyl indole derivatives of 4-Methyl-4,5-dihydropyridazin-3(2H)-ones, indicating their potential therapeutic uses in treating convulsions and tuberculosis (Asif et al., 2013).
Synthesis Methods
Stepakov et al. (2011) developed a new approach to synthesize 4-Methyl-4,5-dihydropyridazin-3(2H)-ones, demonstrating the versatility of synthesis methods and potential for creating a range of derivatives (Stepakov et al., 2011).
Propriétés
IUPAC Name |
5-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-2-3-6-7-5(4)8/h3-4H,2H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWLNKORVXQHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=NNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B3208828.png)
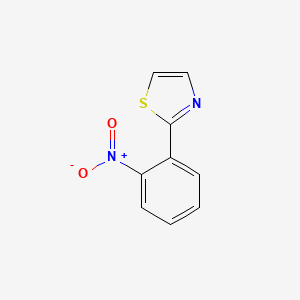


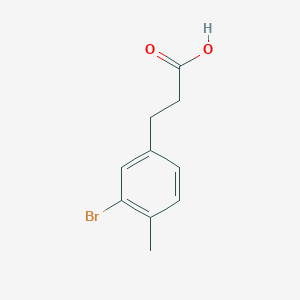
![2-(3-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B3208862.png)



